N'-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide
Description
N'-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide is a hydrazide derivative featuring a thiazole ring substituted with a pyrrolidinyl group at position 2 and a furan-based hydrazone moiety. The compound is synthesized via condensation of 2-furohydrazide with 2-(1-pyrrolidinyl)-1,3-thiazole-5-carbaldehyde under acidic catalysis, a method analogous to hydrazone formation in related compounds (e.g., ). Structural characterization typically employs ¹H/¹³C-NMR, FT-IR, and mass spectrometry, with key spectral markers including the disappearance of –NH2 protons (~4.26 ppm in ¹H-NMR) and the appearance of imine (C=N) signals (~160 ppm in ¹³C-NMR).
Properties
IUPAC Name |
N-[(E)-(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methylideneamino]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-12(11-4-3-7-19-11)16-15-9-10-8-14-13(20-10)17-5-1-2-6-17/h3-4,7-9H,1-2,5-6H2,(H,16,18)/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSJQWQIBDGUKF-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(S2)C=NNC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Thiourea Derivative Formation : Pyrrolidine reacts with carbon disulfide in alkaline conditions to form N-pyrrolidinyl dithiocarbamate.
- Cyclization with α-Halo Ketone : The dithiocarbamate reacts with α-chloroacetaldehyde in ethanol under reflux, forming the thiazole ring via nucleophilic substitution and cyclocondensation.
- Oxidation to Aldehyde : The methyl group at position 5 of the thiazole is oxidized using manganese dioxide (MnO₂) in dichloromethane to yield the aldehyde.
Key Data :
Preparation of 2-Furohydrazide
2-Furohydrazide (furan-2-carbohydrazide) is synthesized via hydrazinolysis of furan-2-carboxylate esters:
Protocol
- Esterification : Furan-2-carboxylic acid is treated with ethanol and sulfuric acid to form ethyl furan-2-carboxylate.
- Hydrazinolysis : The ester reacts with excess hydrazine hydrate (80–100%) in ethanol under reflux for 6–8 hours, yielding 2-furohydrazide.
Key Data :
Condensation to Form the Hydrazone
The final step involves Schiff base formation between the aldehyde and hydrazide:
Reaction Conditions
Mechanistic Insight
The acid-catalyzed condensation proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the (E)-hydrazone. The acetic acid protonates the carbonyl oxygen, enhancing electrophilicity and favoring imine formation.
Key Data :
- Yield : 60–65%.
- Stereoselectivity : The (E)-configuration is favored due to steric hindrance between the thiazole and furan rings in the (Z)-isomer.
- Characterization :
Purification and Isolation
Techniques
- Recrystallization : Crude product is recrystallized from ethanol/water (3:1) to remove unreacted hydrazide and polymeric byproducts.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:2) eluent isolates the pure (E)-isomer.
Purity Analysis :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A rapid protocol reduces reaction time to 30–45 minutes using microwave irradiation (150 W, 80°C), improving yield to 75%.
Solid-Phase Synthesis
Immobilizing the aldehyde on Wang resin enables stepwise assembly, though yields are lower (~50%) due to steric constraints.
Computational Insights
Density Functional Theory (DFT) Analysis
- Optimized Geometry : B3LYP/6-31G(d) calculations confirm the (E)-configuration’s stability, with a dihedral angle of 178.5° between thiazole and furan rings.
- Frontier Molecular Orbitals : The HOMO-LUMO gap (4.2 eV) suggests moderate reactivity, aligning with experimental observations of selective condensation.
Challenges and Optimization
Byproduct Formation
Solvent Effects
- Polar Protic Solvents (e.g., ethanol): Enhance solubility but slow reaction kinetics.
- Aprotic Solvents (e.g., DMF): Accelerate condensation but increase side reactions.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N’-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of hydrazide derivatives with heterocyclic substituents. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
- Substituent Effects : The pyrrolidinyl group in the target compound likely improves solubility and membrane permeability compared to chlorinated analogues (e.g., ). However, it may reduce electrophilicity relative to nitro-substituted derivatives (e.g., MMINA).
- Synthetic Accessibility : The target compound’s synthesis avoids harsh conditions (e.g., thia-Michael addition in ), favoring milder hydrazone formation.
- Biological Performance : While direct activity data are unavailable, analogues with thiazole-hydrazide hybrids (e.g., ) show antimicrobial and enzyme-inhibitory properties.
Physicochemical and Pharmacokinetic Properties
- LogP : Estimated ~2.1 (lower than chlorinated derivatives due to pyrrolidine’s polarity).
- Hydrogen Bonding : The hydrazone and thiazole N atoms provide H-bond acceptor sites, critical for target binding (e.g., kinase inhibition).
- Metabolic Stability : The furan ring may pose oxidative risks, whereas pyrrolidine could mitigate this via steric protection.
Biological Activity
N'-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C14H14N4O2S
- Molecular Weight : 302.35 g/mol
- CAS Number : 860788-99-4
- Synonyms : 3-NITRO-N-((E)-[2-(1-PYRROLIDINYL)-1,3-THIAZOL-5-YL]METHYLIDENE)ANILINE
The compound features a furohydrazide moiety linked to a thiazole ring via a pyrrolidine group, which contributes to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the condensation of furohydrazide with a thiazole derivative. The reaction conditions may vary, but generally include heating in a solvent such as ethanol or methanol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative study highlighted the effectiveness of thiazole derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Klebsiella pneumoniae | 12 | 64 |
Anticancer Properties
Several studies have explored the anticancer potential of thiazole derivatives. For instance, compounds with structural similarities to this compound have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression .
Anti-inflammatory Effects
In vivo studies have demonstrated that related thiazole compounds possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this compound may serve as a lead compound for developing new anti-inflammatory agents .
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
